1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Overview
Description
1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a chemical compound with the molecular formula C8H12N2 . It is often found in the form of a hydrochloride salt .
Synthesis Analysis
The synthesis of pyrrolo[1,2-a]pyrazines, such as this compound, can be achieved through a transition-metal-free strategy . This involves three steps:- Intramolecular cyclization (catalyzed by Cs2CO3/DMSO) of the prepared propargylic derivatives to reach the Z-configuration of “(acylmethylidene)pyrrolo[1,2-a]pyrazines” .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolopyrazine core with a methyl group attached . The molecular weight of this compound is 164.25 g/mol .Chemical Reactions Analysis
The reactions of this compound with activated alkynes in methanol and acetonitrile have been studied . These reactions led to the synthesis of new terahydro-pyrrolo[1,2-d][1,4]diazocine derivatives .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its melting point is reported to be between 242-244 °C .Scientific Research Applications
Asymmetric Synthesis
1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine and its derivatives have been synthesized through asymmetric reactions. Gualandi et al. (2011) explored the reactions of 1-(2-haloethyl)pyrrole-2-carbaldehydes with chiral auxiliaries, leading to fused tricyclic oxazolidines and subsequently to 1,2-disubstituted tetrahydropyrrolo[1,2-a]pyrazines, showcasing the importance of the chiral auxiliary and organometallic reagent in achieving high diastereoselectivity (Gualandi et al., 2011).
Vascular Smooth Muscle Relaxants and Antihypertensive Agents
Abou-Gharbia et al. (1984) synthesized a series of tetrahydropyrrolo[1,2-a]pyrazine derivatives, evaluating their potential as vascular smooth muscle relaxants and antihypertensive agents. Their research found that certain derivatives could relax aortic smooth muscle or exhibit antihypertensive activity, though a clear correlation between the two activities was not observed (Abou-Gharbia et al., 1984).
Anti-arrhythmic Activity
Filippova et al. (2003) studied 2-(2'-hydroxy-2'-substituted) ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines for their antiarrhythmic activity and acute toxicity. Two compounds, PV-168 and PV-174, were identified as having significant antiarrhythmic activity, a broad spectrum of action, and low toxicity (Filippova et al., 2003).
Enantioselective Hydrogenation
The enantioselective hydrogenation of heterocyclic imines to produce chiral tetrahydropyrrolo[1,2-a]pyrazines has been a focus of recent research. Hu et al. (2018) developed a catalytic asymmetric synthesis method, achieving high yields and enantioselectivity. This method provides an efficient way to synthesize chiral amines, crucial for their medicinal efficacy (Hu et al., 2018).
Aldose Reductase Inhibitors
Negoro et al. (1998) explored tetrahydropyrrolo[1,2-a]pyrazine derivatives as aldose reductase inhibitors (ARIs), crucial for treating complications related to diabetes. One compound, AS-3201, showed potent AR inhibitory activity and significant in vivo activity, highlighting the potential of these compounds in clinical development (Negoro et al., 1998).
Safety and Hazards
Future Directions
The future directions for the study of 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine could involve further exploration of its potential biological activities, given the known antimicrobial and antioxidant properties of similar compounds . Additionally, new synthetic strategies and reactions involving this compound could be explored .
properties
IUPAC Name |
1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-7-8-3-2-5-10(8)6-4-9-7/h2-3,5,7,9H,4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXCPEMQVOKKFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CN2CCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20391326 | |
Record name | 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20391326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
73627-18-6 | |
Record name | 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20391326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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